An In-depth Technical Guide to the Synthesis and Characterization of 6,10-Dihydroxy Buspirone
An In-depth Technical Guide to the Synthesis and Characterization of 6,10-Dihydroxy Buspirone
Foreword: Navigating the Landscape of Buspirone Metabolites
This technical guide provides a comprehensive overview of the synthesis and characterization of 6,10-Dihydroxy Buspirone, a significant metabolite of the anxiolytic drug Buspirone. Intended for researchers, scientists, and professionals in drug development, this document delves into the scientific underpinnings of synthetic strategies and the analytical methodologies required for unequivocal structural elucidation and purity assessment. As the pharmaceutical industry places increasing emphasis on the thorough characterization of drug metabolites, a detailed understanding of compounds like 6,10-Dihydroxy Buspirone is paramount for both preclinical and clinical research. This guide is structured to provide not just procedural steps, but also the rationale behind the experimental designs, ensuring a blend of theoretical knowledge and practical application.
Introduction to 6,10-Dihydroxy Buspirone: A Metabolite of Interest
Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic activity gives rise to a variety of hydroxylated derivatives, including the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). Among the lesser-known but equally important metabolites is 6,10-Dihydroxy Buspirone. Although not as extensively studied as some of its counterparts, its presence as a metabolic byproduct necessitates a reliable synthetic source for use as a reference standard in pharmacokinetic and drug metabolism studies. Furthermore, its characterization is crucial for understanding the complete metabolic profile of Buspirone and for identifying potential impurities in the manufacturing of Buspirone and its other metabolites.
6,10-Dihydroxy Buspirone is identified by the CAS number 658701-59-8 and has a molecular formula of C₂₁H₃₁N₅O₄, corresponding to a molecular weight of 417.50 g/mol .[1][2] It is recognized as an impurity that can be formed during the preparation of other Buspirone metabolites.[1] The structural confirmation of this metabolite in early studies was achieved through comparison with an authentic, synthetically prepared sample, highlighting the long-standing need for a defined synthetic route.[3][4]
Strategic Approaches to the Synthesis of 6,10-Dihydroxy Buspirone
Proposed Synthetic Pathway: A Two-Step Oxidation Approach
A logical synthetic route to 6,10-Dihydroxy Buspirone would likely involve a two-step process starting from the readily available Buspirone. This proposed pathway is based on the known reactivity of the Buspirone molecule and general principles of organic synthesis.
Caption: Proposed two-step synthetic pathway to 6,10-Dihydroxy Buspirone.
Step 1: Synthesis of 6-Hydroxy Buspirone (Intermediate)
The initial step would be the synthesis of 6-Hydroxy Buspirone, for which a patented method exists.[3] This reaction involves the deprotonation of Buspirone with a strong, non-nucleophilic base, followed by oxidation.
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Rationale for Reagent Selection:
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Base: A strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) is required to deprotonate one of the acidic C-H bonds on the spiro-decanedione ring system of Buspirone. The use of a bulky, non-nucleophilic base is critical to prevent unwanted side reactions, such as addition to the carbonyl groups.
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Oxidizing Agent: A suitable electrophilic oxygen source is then used to introduce the hydroxyl group. Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) is a commonly used reagent for the alpha-hydroxylation of enolates.
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Step 2: Synthesis of 6,10-Dihydroxy Buspirone (Final Product)
The second hydroxyl group can be introduced at the 10-position through a similar strategy, starting from the 6-Hydroxy Buspirone intermediate.
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Experimental Considerations:
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Protecting Groups: Depending on the reactivity of the first introduced hydroxyl group, it may be necessary to protect it before the second oxidation step to prevent over-oxidation or other side reactions. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, would be a suitable choice due to its stability under basic conditions and ease of removal.
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Stereoselectivity: The introduction of two hydroxyl groups will create stereocenters. The stereochemical outcome of the reaction will depend on the reagents and conditions used. It is likely that a mixture of diastereomers will be formed, which would require purification.
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Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol for the synthesis of 6,10-Dihydroxy Buspirone. This protocol is based on the known synthesis of 6-hydroxy-buspirone and general organic chemistry principles. It should be noted that this is a theoretical protocol and would require optimization and validation.
Materials and Reagents:
| Reagent/Material | Purpose |
| Buspirone | Starting Material |
| 6-Hydroxy Buspirone | Intermediate |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong Base |
| Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) | Oxidizing Agent |
| Tetrahydrofuran (THF), anhydrous | Solvent |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting Group Reagent |
| Imidazole | Catalyst for Protection |
| Dichloromethane (DCM), anhydrous | Solvent |
| Tetrabutylammonium fluoride (TBAF) | Deprotecting Agent |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching Agent |
| Ethyl acetate (EtOAc) | Extraction Solvent |
| Brine | Washing Agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying Agent |
| Silica gel | Stationary Phase for Chromatography |
| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography |
Workflow Diagram:
Caption: Proposed experimental workflow for the synthesis of 6,10-Dihydroxy Buspirone.
Characterization and Analytical Methods
The unequivocal identification and purity assessment of synthesized 6,10-Dihydroxy Buspirone requires a suite of modern analytical techniques. While specific spectral data for this compound is not publicly available, this section outlines the expected methodologies and the information they would provide. A fully characterized reference standard is commercially available, which should be used for final confirmation.[1][2][5]
Chromatographic Methods: Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification of 6,10-Dihydroxy Buspirone from the reaction mixture and the determination of its final purity.
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Purification: Reversed-phase HPLC with a C18 column is a suitable method for separating the relatively polar 6,10-Dihydroxy Buspirone from less polar starting materials and byproducts. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium acetate for better peak shape) and an organic solvent like acetonitrile or methanol would be employed.
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Purity Analysis: A validated HPLC method with a photodiode array (PDA) detector is essential for determining the purity of the final compound. The PDA detector allows for the assessment of peak purity by comparing spectra across the chromatographic peak.
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and separation of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good protonation for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic eluent. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | PDA at 238 nm | Wavelength of maximum absorbance for the pyrimidinyl chromophore. |
| Injection Volume | 10 µL | Standard injection volume. |
Spectroscopic and Spectrometric Characterization
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight of 6,10-Dihydroxy Buspirone and for providing structural information through fragmentation analysis.
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Expected Molecular Ion: In positive ion electrospray ionization (ESI+), the expected protonated molecule [M+H]⁺ would have an m/z of 418.24.
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Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pattern. Key expected fragment ions would arise from the cleavage of the butyl side chain and fragmentations within the piperazine and spiro-decanedione rings. The presence of two hydroxyl groups would be indicated by neutral losses of water (18 Da).
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 6,10-Dihydroxy Buspirone. Both ¹H and ¹³C NMR are essential.
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¹H NMR: The proton NMR spectrum would be complex. Key signals would include those for the aromatic protons of the pyrimidine ring, the aliphatic protons of the butyl chain and piperazine ring, and the protons of the spiro-decanedione system. The presence of two new signals corresponding to the hydroxyl protons and methine protons at the sites of hydroxylation would be expected.
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¹³C NMR: The carbon NMR spectrum would show 21 distinct signals (assuming no coincidental overlap). The key indicators of a successful synthesis would be the appearance of two new signals in the aliphatic region corresponding to the carbons bearing the hydroxyl groups.
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2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, including the positions of the hydroxyl groups.
Expected Characterization Data Summary:
| Analytical Technique | Expected Results |
| HPLC-PDA | A single major peak with >95% purity at λ=238 nm. |
| LC-MS (ESI+) | [M+H]⁺ at m/z 418.24. |
| HRMS | High-resolution mass spectrometry would confirm the elemental composition of C₂₁H₃₂N₅O₄⁺. |
| ¹H NMR | Complex aliphatic and aromatic signals, plus two new methine and two hydroxyl proton signals. |
| ¹³C NMR | 21 carbon signals, including two new signals for carbons bearing hydroxyl groups. |
| FT-IR | Characteristic absorptions for O-H, N-H (if present), C=O, and C-N bonds. |
Conclusion and Future Perspectives
This technical guide has outlined the strategic considerations for the synthesis and characterization of 6,10-Dihydroxy Buspirone. While a publicly available, step-by-step synthetic protocol remains to be published, a robust and plausible synthetic route has been proposed based on established chemical transformations of the Buspirone scaffold. The analytical methodologies detailed herein provide a comprehensive framework for the purification, structural elucidation, and purity assessment of this important metabolite.
For researchers and drug development professionals, the ability to synthesize and characterize 6,10-Dihydroxy Buspirone is of significant value. It enables the preparation of a certified reference standard for use in metabolic studies, impurity profiling, and as a tool for further pharmacological investigation. As our understanding of the complex metabolic pathways of pharmaceuticals continues to evolve, the availability of well-characterized metabolites like 6,10-Dihydroxy Buspirone will be indispensable for advancing drug safety and efficacy.
References
- Bristol-Myers Squibb. (2003). BMS claims buspirone metabolite enantiomers with utility in anxiety and depression. BioWorld Science.
- Mayol, R. F. (2002). Pharmaceutical composition comprising a metabolite of buspirone. EP1248622B1.
- Anonymous. (n.d.).
- Mayol, R. F. (2001). Anxiety method. US20010009913A1.
- Gautam, C. S., & Upmanyu, N. (1988). Determination of a buspirone metabolite in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 945–948.
- Anonymous. (n.d.). Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm.
- Anonymous. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Al-kassas, R., & El-sayed, Y. M. (2005). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
- BenchChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 6,10-Dihydroxy Buspirone.
- Jajoo, H. K., Mayol, R. F., LaBudde, J. A., & Blair, I. A. (1989). In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo. Xenobiotica, 19(9), 991–1002.
- LGC Standards. (n.d.). 6,10-Dihydroxy Buspirone.
- BenchChem. (n.d.). Technical Support Center: Extraction of Buspirone and its Metabolites.
- Anonymous. (n.d.). 13C NMR.pdf.
- Synthink Chemicals. (n.d.). 6,10-Dihydroxy Buspirone.
- Mayol, R. F. (2000).
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Anonymous. (n.d.). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
- Anonymous. (n.d.). 1H NMR Chemical Shift.
- Anonymous. (n.d.). Proton NMR Table.
- United States Biological. (n.d.).
- MedChemExpress. (n.d.). 6,10-Dihydroxy buspirone-d8 | Stable Isotope.
- National Institute of Standards and Technology. (n.d.). Dihydroxyacetone. NIST WebBook.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. csustan.edu [csustan.edu]
- 3. EP1248622B1 - Pharmaceutical composition comprising a metabolite of buspirone - Google Patents [patents.google.com]
- 4. US20010009913A1 - Anxiety method - Google Patents [patents.google.com]
- 5. 6,10-Dihydroxy Buspirone | CAS 658701-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
